N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group, a piperidinone ring, and a naphthalenyloxyacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyphenylamine with 2-oxopiperidine to form an intermediate, which is then coupled with 2-naphthalen-2-yloxyacetic acid under specific reaction conditions. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule. .
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds, such as:
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide: Another compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide:
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-29-22-12-10-19(15-21(22)26-13-5-4-8-24(26)28)25-23(27)16-30-20-11-9-17-6-2-3-7-18(17)14-20/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGIJELPYRMDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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